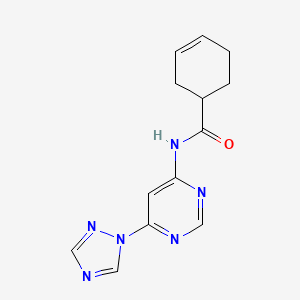
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C13H14N6O and its molecular weight is 270.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various cancer cell lines .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s known that nitrogen–oxygen heterocyclic systems, such as 1,2,4-triazole derivatives, are of interest in the chemistry of energetic materials .
Pharmacokinetics
The introduction of the azoxy group into a molecule, a feature common in 1,2,4-triazole derivatives, can improve its oxygen balance and increase the enthalpy of formation .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Action Environment
It’s known that compounds synthesized with similar structures are thermally stable .
Actividad Biológica
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole and pyrimidine moiety, both known for their diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function. This is particularly relevant in cancer therapy where enzyme inhibition can lead to apoptosis in malignant cells.
- Antimicrobial Activity : The presence of the triazole ring enhances the compound's ability to combat microbial infections by disrupting cellular processes in pathogens.
Biological Activities
The biological activities associated with this compound can be summarized as follows:
Antifungal Activity
Research has shown that compounds containing the 1,2,4-triazole moiety demonstrate significant antifungal properties. For example, derivatives similar to this compound have been tested against Candida albicans and Aspergillus fumigatus, showing effective inhibition at low concentrations (MIC values ranging from 0.5 to 5 μg/mL) .
Antibacterial Activity
In vitro studies indicated that the compound exhibits potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported as low as 0.125 μg/mL for certain derivatives, outperforming traditional antibiotics like penicillin .
Anticancer Properties
A study highlighted the anticancer potential of triazole derivatives, including this compound. The compound was tested against various cancer cell lines including HCT116 (colon cancer) and T47D (breast cancer), showing IC50 values of 6.2 μM and 27.3 μM respectively .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds. Key findings include:
Propiedades
IUPAC Name |
N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c20-13(10-4-2-1-3-5-10)18-11-6-12(16-8-15-11)19-9-14-7-17-19/h1-2,6-10H,3-5H2,(H,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUYCOURTXPMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














